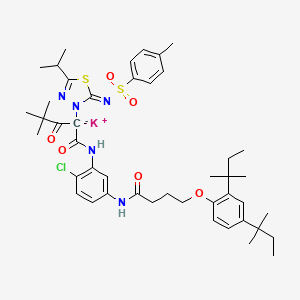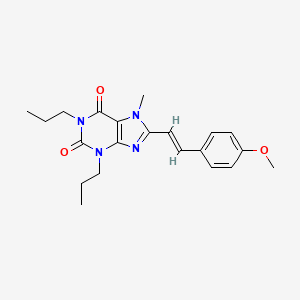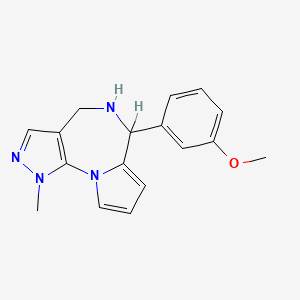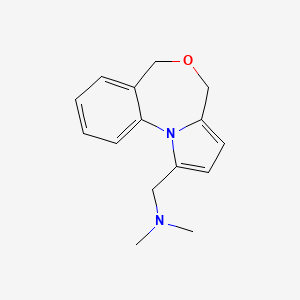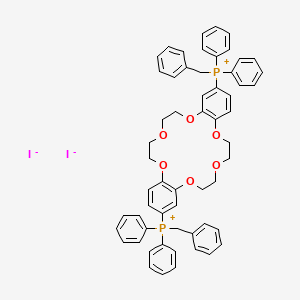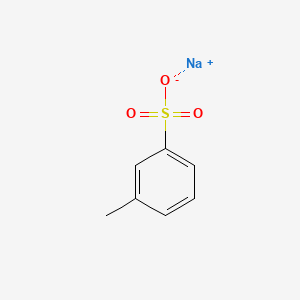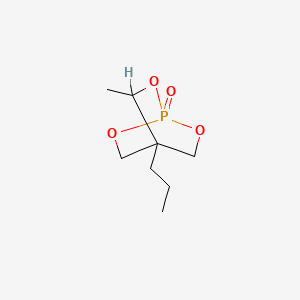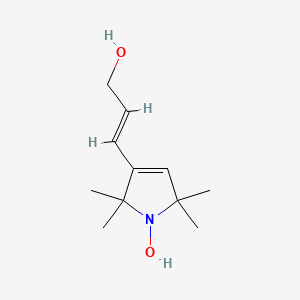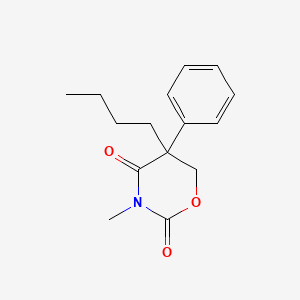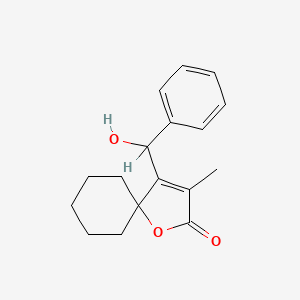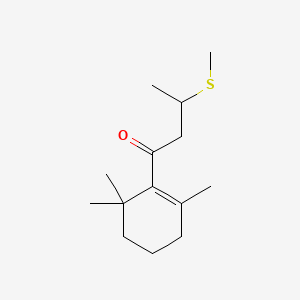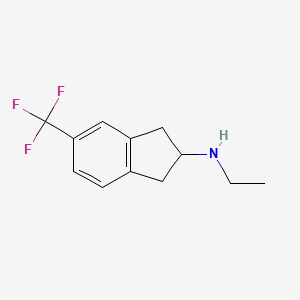
Ethyltrifluoromethylaminoindane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It functions as a selective serotonin releasing agent (SSRA) and is the aminoindane analogue of fenfluramine . This compound is known for its unique chemical structure, which includes a trifluoromethyl group, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of Ethyltrifluoromethylaminoindane involves several steps, starting with the preparation of the indane core. The synthetic route typically includes:
Step 1: Formation of the indane core through cyclization reactions.
Step 2: Introduction of the trifluoromethyl group using trifluoromethylating agents.
Step 3: Ethylation of the amino group to form the final product.
Industrial production methods may involve high-pressure homogenization and ultrasonication to ensure the purity and yield of the compound .
Análisis De Reacciones Químicas
Ethyltrifluoromethylaminoindane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include transition metal catalysts and specific solvents to facilitate the reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyltrifluoromethylaminoindane has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of trifluoromethyl groups on chemical reactivity and stability.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of mood disorders.
Mecanismo De Acción
The mechanism of action of Ethyltrifluoromethylaminoindane involves its function as a selective serotonin releasing agent. It targets serotonin transporters, leading to an increase in serotonin levels in the synaptic cleft. This action results in enhanced serotonergic neurotransmission, which is associated with its entactogenic effects .
Comparación Con Compuestos Similares
Ethyltrifluoromethylaminoindane is unique due to its trifluoromethyl group, which imparts distinct chemical and pharmacological properties. Similar compounds include:
Fenfluramine: An appetite suppressant with a similar mechanism of action but different chemical structure.
Norfenfluramine: A metabolite of fenfluramine with comparable effects.
Other aminoindanes: Compounds with similar core structures but different substituents, leading to varied effects and applications.
This compound stands out due to its reduced neurotoxic potential compared to fenfluramine, making it a safer alternative for research and potential therapeutic use .
Propiedades
Número CAS |
205652-94-4 |
|---|---|
Fórmula molecular |
C12H14F3N |
Peso molecular |
229.24 g/mol |
Nombre IUPAC |
N-ethyl-5-(trifluoromethyl)-2,3-dihydro-1H-inden-2-amine |
InChI |
InChI=1S/C12H14F3N/c1-2-16-11-6-8-3-4-10(12(13,14)15)5-9(8)7-11/h3-5,11,16H,2,6-7H2,1H3 |
Clave InChI |
PHTXVQQRWJXYPP-UHFFFAOYSA-N |
SMILES canónico |
CCNC1CC2=C(C1)C=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


